1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone
Overview
Description
“1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone” is a chemical compound with the empirical formula C11H12N2O2 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .
Molecular Structure Analysis
The molecular weight of “this compound” is 204.23 . The SMILES string representation is NC1=NC=NN1C©C , which indicates the presence of a triazole ring with an isopropyl group attached.Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its InChI key is IBNNFEVLLHJPJT-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Characterization
Synthesis of Agricultural Fungicides : A method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate for synthesizing prothioconazole, an agricultural fungicide, was developed. This process is suitable for industrial application due to its high yield and mild operating conditions (H. Ji et al., 2017).
Antimicrobial Agents : Compounds with a 1,2,4-triazole structure, including variants of the subject compound, have been synthesized and characterized, showing promising antimicrobial activities (Li Bochao et al., 2017).
Applications in Material Science
- Corrosion Inhibition : The use of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone as a corrosion inhibitor for mild steel in hydrochloric acid was investigated. The study showed high inhibition efficiency, which is attributed to the presence of nitrogen, oxygen atoms, and triazole rings in the compound (Q. Jawad et al., 2020).
Pharmaceutical Research
Synthesis of Antifungal Agents : The synthesis process of voriconazole, a broad-spectrum triazole antifungal agent, involves the use of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. This study highlights the steps and conditions for achieving optimal yield and purity (M. Butters et al., 2001).
Heme Oxygenase Inhibition : A study on the design of inhibitors for heme oxygenases utilized derivatives of 1-aryl-2-(1H-1,2,4-triazol-1-yl)ethanones, demonstrating their potential for therapeutic applications (G. Roman et al., 2010).
Future Directions
The future directions for “1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone” could involve further exploration of its potential biological activities, given the known activities of other 1,2,4-triazole derivatives . Further studies could also focus on its synthesis and the development of novel derivatives.
Properties
IUPAC Name |
1-(2-propan-2-yl-1,2,4-triazol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(2)10-7(6(3)11)8-4-9-10/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMLTIJTNLANHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566405 | |
Record name | 1-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153334-26-0 | |
Record name | 1-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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